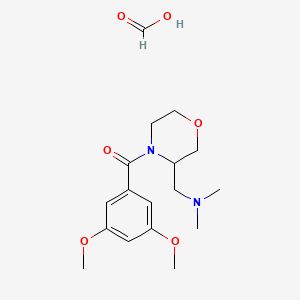

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)morpholino)methanone formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)morpholino)methanone formate is a complex organic compound that features a combination of aromatic, amine, and morpholine functional groups

Métodos De Preparación

The synthesis of (3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)morpholino)methanone formate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the (3,5-Dimethoxyphenyl)methanone intermediate, which is then reacted with (3-((dimethylamino)methyl)morpholino) to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Análisis De Reacciones Químicas

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)morpholino)methanone formate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium tr

Actividad Biológica

(3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)morpholino)methanone formate is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of functional groups, including aromatic, amine, and morpholine structures, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (3,5-dimethoxyphenyl)-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid

- Molecular Formula : C16H24N2O4

- CAS Number : 1421514-08-0

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the (3,5-Dimethoxyphenyl)methanone intermediate, followed by reaction with (3-((dimethylamino)methyl)morpholino) under specific conditions using solvents like dimethylformamide (DMF) and various catalysts .

Research indicates that the compound exhibits multiple biological activities, including:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress through its ability to scavenge free radicals.

- Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, it may inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines.

Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of related compounds found that derivatives with similar structural motifs exhibited significant free radical scavenging activity. The mechanism was attributed to the presence of methoxy groups on the aromatic ring, enhancing electron donation capabilities .

Study 2: Acetylcholinesterase Inhibition

In a virtual screening study of piperazine derivatives, compounds similar to this compound were found to bind effectively at both the peripheral anionic site and the catalytic site of acetylcholinesterase. This binding is crucial for developing therapeutics aimed at conditions like Alzheimer's disease .

Study 3: Anticancer Potential

In vitro tests on various cancer cell lines demonstrated that the compound could induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation. This suggests a pathway where the compound may enhance chemotherapeutic efficacy when used in combination therapies .

Data Table: Biological Activities of Related Compounds

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to (3,5-Dimethoxyphenyl)(3-((dimethylamino)methyl)morpholino)methanone formate. These compounds are believed to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. For instance:

- Mechanism of Action : The compound's structure may enhance its interaction with biological targets involved in cancer progression, leading to effective cytotoxicity against various cancer cell lines.

- Case Study : A study published in Molecular Cancer Therapeutics demonstrated that derivatives with similar structures exhibited significant anticancer activity in vitro against breast and colon cancer cells .

Anti-inflammatory Effects

The presence of the dimethoxyphenyl group suggests potential anti-inflammatory activity. Research indicates that compounds with this structure can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

- Research Findings : In vitro studies have shown that similar compounds effectively reduce inflammation in models of acute and chronic inflammatory diseases . This opens avenues for developing therapeutic agents targeting inflammatory disorders.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a candidate for developing new anticancer drugs targeting specific pathways involved in tumor growth.

- Anti-inflammatory Drugs : For treating conditions characterized by excessive inflammation.

Propiedades

IUPAC Name |

(3,5-dimethoxyphenyl)-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.CH2O2/c1-17(2)10-13-11-22-6-5-18(13)16(19)12-7-14(20-3)9-15(8-12)21-4;2-1-3/h7-9,13H,5-6,10-11H2,1-4H3;1H,(H,2,3) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIHCAJBHAMWCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1C(=O)C2=CC(=CC(=C2)OC)OC.C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.